![molecular formula C13H17NO B107483 6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 19028-72-9](/img/structure/B107483.png)

6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one, also known as CCMA, is a synthetic compound that has been studied for its potential use in scientific research. CCMA has been shown to have various biochemical and physiological effects, and its mechanism of action is still being investigated. In

Wissenschaftliche Forschungsanwendungen

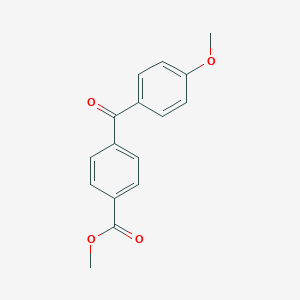

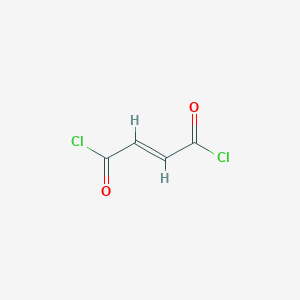

Chemical Synthesis and Structural Analysis

6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one is involved in various chemical synthesis processes and structural analysis studies. Its derivatives and structural analogs have been synthesized and analyzed to understand their chemical properties and potential applications in material science and organic chemistry. For instance, the formation of aza-dihydrotriquinacene derivatives through cyclodimerization and the structural elucidation via X-ray analysis demonstrate the compound's role in understanding complex chemical transformations and molecular configurations (Tinant et al., 1992). Similarly, studies on 6,6-disubstituted 2,4-cyclohexadien-1-ones reveal insights into facial selectivity in Diels-Alder reactions, highlighting the compound's importance in stereochemical investigations and synthetic methodology development (Yates et al., 1989).

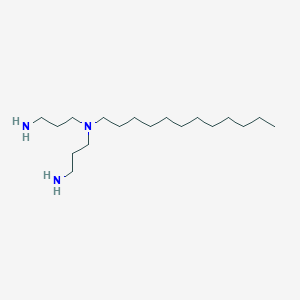

Transition Metal Mediated Asymmetric Synthesis

Research on 6-methoxycyclohexadienyliron complexes opens pathways to synthetic equivalents of cyclohexadiene dications, showcasing the compound's application in transition metal-mediated asymmetric synthesis. This approach provides access to homochiral complexes, which are valuable in developing enantioselective synthesis strategies (Howard et al., 1988).

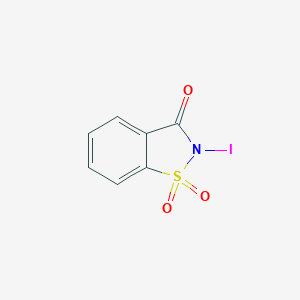

Photolysis and Thermolysis Studies

The compound's involvement in photolysis and thermolysis studies, such as ketene-ketene interconversion and Wolff rearrangement, further illustrates its significance in understanding reaction mechanisms and the stability of various intermediates under different conditions. These studies contribute to the broader field of reaction kinetics and mechanism elucidation (Koch et al., 2014).

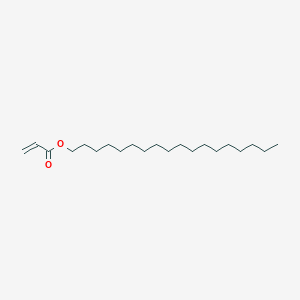

Organic Synthesis and Nucleoside Analog Development

Additionally, the compound plays a crucial role in organic synthesis, particularly in the stereoselective preparation of dienamides from cyclobutene compounds. This synthesis route has applications in developing new cyclohexene nucleoside analogs, which are of interest in medicinal chemistry and drug development (Gauvry & Huet, 2001).

Eigenschaften

IUPAC Name |

2-(cyclohexyliminomethyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13-9-5-4-6-11(13)10-14-12-7-2-1-3-8-12/h4-6,9-10,12,15H,1-3,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLWOGCDDZGSXDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=CC2=CC=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864732 |

Source

|

| Record name | 2-[(Cyclohexylimino)methyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one | |

CAS RN |

19028-72-9 |

Source

|

| Record name | NSC128046 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.